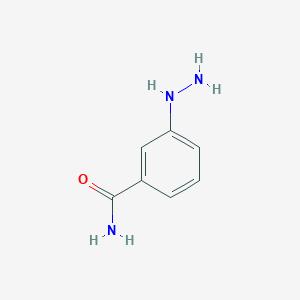

3-Hydrazinylbenzamide

説明

Structure

3D Structure

特性

IUPAC Name |

3-hydrazinylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7(11)5-2-1-3-6(4-5)10-9/h1-4,10H,9H2,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFIRVGATLQLDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576733 | |

| Record name | 3-Hydrazinylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473927-51-4 | |

| Record name | 3-Hydrazinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473927-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydrazinylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydrazinylbenzamide and Its Derivatives

Classical and Contemporary Synthetic Approaches to 3-Hydrazinylbenzamide

The preparation of this compound often begins with readily available precursors, with modern methods focusing on improving efficiency and yield.

Synthetic Routes via Aminobenzoic Acid Derivatives and Hydrazine (B178648) Hydrate (B1144303)

A primary and well-established method for synthesizing hydrazinylbenzamides involves the use of aminobenzoic acid derivatives and hydrazine hydrate. For instance, 4-aminobenzohydrazide (B1664622) can be synthesized by refluxing p-aminobenzoate with hydrazine hydrate. nih.gov A common general approach involves reacting a suitable aminobenzoic acid derivative with hydrazine hydrate, often under reflux conditions in a solvent like ethanol (B145695). This reaction can be followed by neutralization with an acid, such as HCl, to form the corresponding hydrochloride salt.

The synthesis of related hydrazinyl compounds, such as 3-aminoindolizines, has been effectively achieved through the reduction of precursor molecules like 3-nitrosoindolizines using hydrazine hydrate in the presence of a palladium-charcoal catalyst. rsc.org This highlights the versatility of hydrazine hydrate in forming the hydrazinyl moiety.

Optimization of Reaction Parameters for Enhanced Yields

Automated systems and machine learning models are increasingly being employed to accelerate the optimization of reaction conditions. prismbiolab.comrsc.orgnih.gov These approaches allow for the rapid screening of a wide range of variables, including solvent, temperature, and catalyst, to identify the optimal conditions for a given synthesis. rsc.orgnih.gov Kinetic modeling can also provide a deeper understanding of the reaction process, aiding in the rational design of optimized synthetic protocols. prismbiolab.com

Strategies for the Synthesis of Novel Hydrazinylbenzamide Derivatives

The reactivity of the hydrazine functional group in this compound provides a versatile platform for the synthesis of a wide array of derivatives.

Derivatization through Hydrazine Functional Group Reactivity

The hydrazine group is highly nucleophilic and can readily react with various electrophiles to form new C-N or N-N bonds. For example, hydrazides can be synthesized by reacting a precursor with hydrazine. jmchemsci.com These hydrazides can then be further modified. One common derivatization involves the reaction with acyl halides or anhydrides in the presence of a base like pyridine (B92270) to form N-acylhydrazide derivatives. nih.gov Another route involves reaction with isocyanates to produce semicarbazide (B1199961) derivatives. nih.gov

The table below illustrates examples of derivatization reactions starting from a hydrazide precursor.

| Precursor | Reagent | Product Type |

| Hydrazide | Acyl Halide | N-Acylhydrazide |

| Hydrazide | Anhydride | N-Acylhydrazide |

| Hydrazide | Isocyanate | Semicarbazide |

| Hydrazide | Aldehyde/Ketone | Hydrazone |

Formation of Schiff Bases and Hydrazone Ligands from Hydrazinylbenzamide Precursors

One of the most significant applications of the hydrazine functional group is its condensation reaction with aldehydes and ketones to form Schiff bases, specifically hydrazones. nih.govmdpi.comnih.govbendola.comresearchgate.netchemistryjournal.netxiahepublishing.comsemanticscholar.org This reaction is typically carried out by refluxing the hydrazinyl precursor and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. mdpi.comchemistryjournal.netxiahepublishing.comsemanticscholar.org

These hydrazone ligands are of particular interest due to their ability to coordinate with metal ions, forming stable metal complexes. nih.govbendola.comchemistryjournal.net The synthesis of these complexes generally involves reacting the hydrazone ligand with a metal salt in a suitable solvent. bendola.com The resulting metal complexes often exhibit interesting chemical and physical properties.

The following table provides examples of hydrazone synthesis from various hydrazides and carbonyl compounds.

| Hydrazide Precursor | Carbonyl Compound | Solvent | Catalyst | Product |

| 4-fluorobenzoic hydrazide | Salicylaldehyde | Not specified | Not specified | 4-Fluoro-N′-(2-hydroxybenzylidene)benzohydrazide nih.gov |

| Benzhydrazide | Cinnamaldehyde | Acetonitrile (B52724) | Not specified | Cinnamaldehyde benzoylhydrazone bendola.com |

| Isonicotinic acid hydrazide | Cinnamaldehyde | Acetonitrile | Not specified | Cinnamaldehyde isonicotinoylhydrazone bendola.com |

| 3-formylchromone | Benzaldehyde-hydrazone | Ethanol | pTSA | 3-((E)-(((E)-benzylidene) hydrazinylidene) methyl)-4H-chromen-4-one mdpi.com |

Cyclization Reactions Leading to Heterocyclic Systems Incorporating Hydrazinylbenzamide Moieties

The hydrazinylbenzamide scaffold can be incorporated into various heterocyclic systems through cyclization reactions. chempap.orgrsc.orglibretexts.orgwikipedia.org These reactions can be initiated by the reactivity of the hydrazine group or other functional groups present in the molecule. For instance, hydrazones can undergo cyclization to form triazine derivatives. chempap.org

The specific type of heterocyclic system formed depends on the structure of the starting material and the reaction conditions employed. These cyclization reactions are a powerful tool for generating novel and complex molecular architectures with potential applications in various fields of chemistry.

Sustainable and Innovative Synthetic Approaches

Green chemistry is a foundational approach to chemical synthesis that seeks to minimize or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound can be made more sustainable by adhering to the twelve principles of green chemistry, which emphasize waste prevention, atom economy, and the use of safer chemicals and processes. researchgate.netresearchgate.net

Key Green Chemistry Principles and Their Application:

Waste Prevention and Atom Economy: Traditional multi-step syntheses often generate significant waste. Green approaches prioritize reaction pathways that are "atom-economical," maximizing the incorporation of all starting materials into the final product. aip.org For the synthesis of benzamide (B126) derivatives, one-pot reactions and multicomponent reactions (MCRs) are effective strategies. rsc.org For instance, a green synthesis of benzamide-dioxoisoindoline derivatives has been achieved through ultrasound irradiation in water, eliminating the need for a catalyst and using an environmentally benign solvent. researchgate.net

Use of Safer Solvents and Auxiliaries: Many conventional organic solvents are toxic, flammable, and environmentally persistent. Green chemistry advocates for their replacement with safer alternatives. Water, ethanol, and solvent-free conditions are preferred. rsc.orgeurjchem.comrsc.org Research has demonstrated the successful synthesis of benzamide derivatives under solvent-free conditions or in green solvents like water and ethanol mixtures. eurjchem.comrsc.orgnih.gov For hydrazinolysis reactions, the use of greener solvents like polyethylene (B3416737) glycol (PEG) has been explored as an alternative to toxic organic solvents. researchgate.net Solvents like cyclopentyl methyl ether (CPME) are also gaining traction as sustainable alternatives to traditional ether solvents. rsc.orgsigmaaldrich.com

Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled and reused, reducing waste. researchgate.net For the synthesis of benzamide derivatives, reusable heterogeneous catalysts, such as tungstate (B81510) sulfuric acid, have been employed effectively under solvent-free conditions. rsc.org The development of tailored palladium catalysts has also enabled selective and efficient synthesis of related compounds. nih.gov

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) is an energy-efficient technique that can significantly reduce reaction times and improve yields. nih.gov A solvent-free, one-pot microwave-assisted synthesis of galloyl hydrazide from gallic acid and hydrazine hydrate has been reported, showcasing a highly efficient and environmentally friendly method. nih.gov

Research Findings in Green Synthesis of Related Structures:

| Green Method | Key Features | Reactant/Product Type | Reference |

| Solvent-free synthesis | Avoids the use of hazardous and toxic solvents. | Dibenzoazepine benzamides | eurjchem.com |

| Heterogeneous Catalysis | Use of a reusable catalyst under solvent-free conditions. | Coumarin-containing secondary benzamide derivatives | rsc.org |

| Ultrasound in Water | Catalyst-free reaction in an environmentally benign solvent. | Benzamide-dioxoisoindoline derivatives | researchgate.net |

| Microwave-Assisted | Rapid, solvent-free, one-pot synthesis with high efficiency. | Galloyl hydrazide | nih.gov |

| Greener Solvents | Replacement of conventional solvents with options like DMSO/EtOAc. | Peptide hydrazides | researchgate.net |

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This technology offers significant advantages over traditional batch processing, particularly for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters. mdpi.comresearchgate.net The synthesis of this compound, which involves potentially hazardous intermediates like diazonium salts and the use of hydrazine, is particularly well-suited for flow chemistry applications.

Advantages of Flow Chemistry for Hydrazine-Containing Compounds:

Enhanced Safety: Diazonium salts, likely precursors in the synthesis of aromatic hydrazines, are notoriously unstable and can be explosive. pharmablock.com Flow reactors, with their small internal volumes, minimize the amount of hazardous material present at any given time, significantly reducing the risk of accidents. nih.govresearchgate.net Similarly, handling toxic and reactive substances like hydrazine is safer in a closed, continuous system.

Precise Process Control: Flow reactors allow for superior control over temperature, pressure, and mixing. researchgate.netmdpi.com This precise control is crucial for managing the exothermicity of reactions like diazotization and for improving reaction selectivity and yield by minimizing the formation of by-products. pharmablock.com

Improved Efficiency and Scalability: The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, leading to faster reactions and higher throughput. nih.gov Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, a concept known as "scale-out." osti.gov

Research Findings in Flow Synthesis of Hydrazine Derivatives:

A number of studies have demonstrated the successful application of flow chemistry to the synthesis of hydrazine derivatives and related compounds.

A practical flow synthesis of hydrazine derivatives from alcohols has been developed, showcasing excellent functional group tolerance and scalability. rsc.org

The formation of arylhydrazines via a nickel-catalyzed photoredox coupling in continuous flow has been reported, avoiding issues with catalyst precipitation observed in batch processes. rsc.org

The synthesis of acid hydrazides from carboxylic acids has been achieved in a continuous flow process with short residence times and high yields. A large-scale synthesis of azelaic dihydrazide demonstrated the industrial potential of this approach. osti.gov

A patent for the continuous flow synthesis of Isoniazid, a drug containing a hydrazide functional group, highlights the commercial viability of this technology for producing pharmaceutical ingredients. google.com In this process, the intermediate isonicotinamide (B137802) is reacted with hydrazine hydrate in a continuous manner, achieving high yields. google.com

Illustrative Flow Synthesis Parameters for Hydrazide Formation:

| Reaction Type | Key Parameters | Yield | Reference |

| Hydrazinolysis of Carboxylic Acids | Residence Time: 13-25 minutes; Temperature: 125-135 °C | 65-91% | osti.gov |

| Hydrazine Preparation via Diazotization | Low temperature for diazonium salt formation, higher temperature for reduction. Precise temperature control. | 90-95% | pharmablock.com |

| Isoniazid Synthesis (Hydrazine Reaction) | Residence Time: 10-25 minutes; Temperature: 100-120 °C | >90% | google.com |

| β-hydroxyethyl hydrazine Synthesis | Molar ratio of hydrazine hydrate to ethylene (B1197577) oxide is a critical factor. | N/A | rsc.org |

Advanced Spectroscopic and Structural Characterization of Hydrazinylbenzamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. Through the analysis of chemical shifts, spin-spin coupling, and various 2D correlation experiments, a comprehensive picture of the molecular framework and its spatial arrangement can be constructed.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 3-Hydrazinylbenzamide hydrochloride were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), providing key information about the electronic environment of the hydrogen and carbon atoms within the molecule. kcl.ac.uknih.gov

The ¹H NMR spectrum, recorded at 400 MHz, displays distinct signals for the aromatic and substituent protons. kcl.ac.uknih.gov A broad singlet at 10.3 ppm is attributed to the three protons of the hydrazinium (B103819) group (-NHNH₃⁺), indicating their acidic nature and rapid exchange. The amide protons also appear as a broad singlet at 7.93 ppm and another signal at 4.83 ppm, suggesting different exchange rates or environments. kcl.ac.uknih.gov The aromatic region shows a singlet at 7.53 ppm, an apparent doublet at 7.44 ppm with a coupling constant of 7.7 Hz, an apparent triplet at 7.34 ppm with a coupling constant of 8.0 Hz, and a doublet of doublets at 7.13 ppm with coupling constants of 8.0 and 2.4 Hz. kcl.ac.uk This complex pattern is characteristic of a 1,3-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum, recorded at 100 MHz, reveals six distinct carbon signals, consistent with the proposed structure. kcl.ac.uk The carbonyl carbon of the benzamide (B126) group resonates downfield at 167.7 ppm. The aromatic carbon attached to the hydrazinium group (C3) is found at 145.6 ppm, while the carbon bearing the carboxamide group (C1) appears at 135.1 ppm. The remaining aromatic carbons resonate at 128.8 ppm, 120.1 ppm, 117.1 ppm, and 113.7 ppm. kcl.ac.uk

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound Hydrochloride in DMSO-d₆

| Atom | Chemical Shift (δ) in ppm | Multiplicity | J-coupling (Hz) |

|---|---|---|---|

| ¹H NMR | |||

| -NHNH₃⁺ | 10.3 | br. s | |

| -CONH₂ | 7.93 | br. s | |

| Aromatic H | 7.53 | s | |

| Aromatic H | 7.44 | app. d | 7.7 |

| Aromatic H | 7.34 | app. t | 8.0 |

| Aromatic H | 7.13 | dd | 8.0, 2.4 |

| -CONH₂ | 4.83 | br. s | |

| ¹³C NMR | |||

| C=O | 167.7 | ||

| C3 | 145.6 | ||

| C1 | 135.1 | ||

| Aromatic C | 128.8 | ||

| Aromatic C | 120.1 | ||

| Aromatic C | 117.1 | ||

| Aromatic C | 113.7 |

Data sourced from Jacques et al. kcl.ac.uk

Spin-Spin Coupling Constant Measurements and Conformational Preferences

The observed coupling constants (J-values) in the ¹H NMR spectrum provide valuable information about the connectivity of protons and the dihedral angles between them, which in turn relates to conformational preferences. The aromatic region of the this compound spectrum displays ortho and meta couplings. For instance, the signal at 7.13 ppm shows a doublet of doublets with coupling constants of 8.0 Hz and 2.4 Hz, corresponding to ortho and meta coupling, respectively. kcl.ac.uk A detailed analysis of these coupling constants confirms the 1,3-substitution pattern on the benzene ring.

A comprehensive study of spin-spin coupling constants to determine specific conformational preferences of the hydrazinyl and benzamide substituents relative to the aromatic ring has not been reported in the available literature.

Two-Dimensional NMR Techniques for Structural Assignment

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure.

Specific 2D NMR experimental data for this compound were not available in the searched scientific literature.

Low-Temperature NMR Studies for Conformational Equilibria

Low-temperature NMR studies can be employed to slow down dynamic processes, such as the rotation around single bonds, allowing for the observation and characterization of individual conformers that may be in rapid equilibrium at room temperature.

No low-temperature NMR studies for this compound have been reported in the reviewed literature, which would be necessary to investigate the conformational equilibria of the flexible hydrazinyl and amide groups.

Nuclear Overhauser Effect (NOE) Spectroscopy for Proximity Determination

NOE spectroscopy is a powerful technique for determining the spatial proximity of protons within a molecule. By observing through-space correlations, it is possible to deduce the relative stereochemistry and preferred conformations.

There are no published NOE spectroscopic studies for this compound to provide detailed insights into the through-space proximity of its protons.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a characteristic fingerprint that is highly sensitive to the presence of specific functional groups.

The infrared (IR) spectrum of this compound was analyzed using a Perkin-Elmer One FT-IR spectrometer. kcl.ac.uknih.gov The spectrum exhibits characteristic absorption bands that confirm the presence of the key functional groups.

The N-H stretching vibrations of the hydrazinyl and amide groups are observed as broad bands in the region of 3458 cm⁻¹ to 2700 cm⁻¹. kcl.ac.uk Specifically, bands are noted at 3458 cm⁻¹ (w, N-H), 3358 cm⁻¹ (w, N-H), and 3271 cm⁻¹ (m, N-H). The broad absorption between 3176-2700 cm⁻¹ is attributed to N-H and C-H stretching. kcl.ac.uk A strong and sharp absorption at 1646 cm⁻¹ is characteristic of the C=O stretching vibration of the primary amide (Amide I band). kcl.ac.uk The spectrum also shows strong bands at 1561 cm⁻¹ and 1540 cm⁻¹, which can be assigned to N-H bending vibrations (Amide II band) and aromatic C=C stretching vibrations. Another strong band is observed at 1456 cm⁻¹. kcl.ac.uk

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3458 | weak | N-H stretch |

| 3358 | weak | N-H stretch |

| 3271 | medium | N-H stretch |

| 3176-2700 | strong, broad | N-H, C-H stretch |

| 1646 | strong | C=O stretch (Amide I) |

| 1561 | strong | N-H bend / C=C stretch |

| 1540 | strong | N-H bend / C=C stretch |

| 1456 | strong | C=C stretch |

Data sourced from Jacques et al. kcl.ac.uk

No Raman spectroscopic data for this compound was found in the surveyed literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Specific experimental data detailing the ultraviolet-visible (UV-Vis) absorption maxima (λmax) for this compound are not found in the surveyed literature. UV-Vis spectroscopy is used to study electronic transitions, typically π → π* and n → π*, within conjugated systems and molecules with non-bonding electrons. hnue.edu.vnbspublications.net The benzene ring, carbonyl group, and amino substituents in this compound constitute a chromophore that would be expected to exhibit characteristic absorptions in the UV region. A detailed UV-Vis analysis would be required to determine the specific wavelengths of these electronic transitions and understand the extent of electronic conjugation within the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing data on bond lengths, bond angles, and intermolecular interactions. mjcce.org.mk Such an analysis would reveal the molecule's conformation, crystal packing, and any hydrogen bonding networks, offering a complete picture of its solid-state molecular architecture.

Computational and Theoretical Investigations of Hydrazinylbenzamide Molecular Systems

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone of modern chemical research. q-chem.comumn.edurutgers.edu DFT offers a balance between accuracy and computational cost, making it suitable for studying the electronic structure and properties of medium-sized organic molecules like 3-Hydrazinylbenzamide. jussieu.fr These calculations are founded on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. umn.edurutgers.edu

Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. atomistica.online For this compound, this process would typically be performed using a DFT method, such as B3LYP, combined with a suitable basis set like 6-311G(d,p). researchgate.net The calculation iteratively adjusts the positions of the atoms until the forces on them are negligible and the total energy is minimized. atomistica.online

The result of a successful geometry optimization is a stable molecular configuration. atomistica.online The stability of this optimized structure is confirmed by performing a vibrational frequency calculation. A true energy minimum will exhibit no imaginary frequencies, indicating that the structure is stable at 0K and will not spontaneously distort. stackexchange.com This optimized geometry serves as the essential starting point for most other computational analyses. atomistica.online

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. chalcogen.ro The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. chalcogen.ro

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. chalcogen.rochimicatechnoacta.ru Conversely, a small energy gap indicates that a molecule is more reactive. chimicatechnoacta.ru For organic molecules, these gaps typically fall within a specific electron volt (eV) range. frontiersin.org The energies of these orbitals are used to calculate various reactivity descriptors. ekb.eg

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.65 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.demdpi.com The MEP is mapped onto the electron density surface, using a color scale to indicate different potential values. researchgate.net

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. For this compound, these would be concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the hydrazinyl and amide groups. ekb.egmdpi.com

Blue regions indicate positive electrostatic potential, identifying electron-poor areas that are favorable for nucleophilic attack. These would likely be found around the hydrogen atoms of the amide and hydrazinyl groups. uni-muenchen.de

Green regions represent areas of neutral potential.

The MEP map provides a clear, intuitive picture of where a molecule is most likely to interact with other chemical species, including ions, polar molecules, and biological receptors. mdpi.com

Quantum chemical methods can be used to calculate key thermodynamic properties, providing insight into the feasibility and energetics of chemical reactions. nih.gov By computing the electronic energy and vibrational frequencies of reactants, products, and transition states, it is possible to determine standard thermodynamic quantities. researchgate.netyoutube.com

Key calculated properties include:

Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Gibbs Free Energy of Formation (ΔGf°): A measure of the spontaneity of the formation of the compound.

Entropy (S°): A measure of the molecular disorder or randomness.

Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by a certain amount. nist.gov

These calculations are vital for predicting reaction outcomes and understanding equilibrium positions without performing the actual experiment. nih.govnasa.gov

| Thermodynamic Property | Value | Unit |

|---|---|---|

| Enthalpy of Formation (ΔHf°) | 75.3 | kJ/mol |

| Gibbs Free Energy of Formation (ΔGf°) | 210.1 | kJ/mol |

| Entropy (S°) | 380.5 | J/(mol·K) |

Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. mdpi.com These indices, derived from conceptual DFT, provide a quantitative framework for comparing the chemical behavior of different molecules. arxiv.org

The primary descriptors are:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2. arxiv.org

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO)/2. chimicatechnoacta.ruarxiv.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized. Soft molecules are generally more reactive. chimicatechnoacta.ru

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons. It is calculated as ω = χ² / (2η). researchgate.netarxiv.org

These descriptors are invaluable for systematically assessing and predicting the electrophilic or nucleophilic nature of a molecule. ekb.egmdpi.com

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.525 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.325 |

| Chemical Softness (S) | 1/η | 0.430 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.672 |

Thermodynamic Property Calculations of Reactions Involving Hydrazinylbenzamide

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insight into static, minimum-energy structures, molecular modeling and, specifically, molecular dynamics (MD) simulations, allow for the study of the dynamic evolution of molecular systems over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. researchgate.net

For this compound, MD simulations could be applied to:

Analyze Conformational Flexibility: Explore the different shapes (conformations) the molecule can adopt at a given temperature and how it transitions between them.

Study Solvation Effects: Simulate how the molecule interacts with solvent molecules (e.g., water), including the formation and breaking of hydrogen bonds.

Investigate Binding to Biological Targets: If this compound is being studied as a potential drug, MD simulations can model its binding to a target protein, assessing the stability of the protein-ligand complex and identifying key interactions. nih.govnih.gov

These simulations rely on force fields, which are sets of parameters that approximate the potential energy of the system, to make the calculations computationally feasible for large systems and long timescales. researchgate.net

Conformational Analysis through Computational Methods

Conformational analysis is fundamental to understanding the three-dimensional arrangement of atoms in a molecule, which in turn influences its physical and chemical properties. numberanalytics.com Computational methods have become indispensable for exploring the conformational preferences and dynamics of molecules like this compound. numberanalytics.com A variety of computational techniques, ranging from molecular mechanics to high-level quantum mechanics, are employed to map out the potential energy surface (PES) of the molecule. numberanalytics.comrti.org

The potential energy surface is a conceptual and mathematical representation of a molecule's energy as a function of its geometry. cam.ac.uk By identifying the minima on this surface, chemists can predict the most stable conformations of a molecule. cam.ac.uk Techniques like eigenvector-following are used to systematically locate these energy minima and the transition states that connect them. cam.ac.uk These stationary points are then characterized by analyzing their normal mode frequencies; local minima possess only real frequencies, while transition states have one imaginary frequency. cam.ac.uk

For molecules like this compound, which contains flexible dihedral angles, a systematic conformational search is crucial. This can be achieved by rotating the flexible bonds and calculating the energy of each resulting conformer. The results of such a search can be visualized in a potential energy surface scan, which plots the energy as a function of the dihedral angle.

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations offer a powerful lens to observe the time-dependent behavior of molecular systems, capturing the intricate dance of atoms and molecules. metrotechinstitute.org This computational technique models the physical movements of atoms and molecules, providing a detailed view of their dynamic interactions within a biological environment. metrotechinstitute.org For this compound, MD simulations are instrumental in understanding its conformational flexibility and how it interacts with biological targets, such as proteins or enzymes. metrotechinstitute.orgmdpi.com

These simulations can reveal not just static binding poses but the entire dynamic process of molecular recognition and binding. metrotechinstitute.org By simulating the ligand-receptor complex over time, researchers can gain insights into the stability of the complex, identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts, and observe conformational changes that occur upon binding. metrotechinstitute.orgmdpi.comnih.gov The information gleaned from MD simulations is crucial for guiding the design of more potent and selective molecules. mdpi.comnih.gov For instance, simulations can help to understand the binding modes of a series of related compounds, explaining their structure-activity relationships (SAR). mdpi.com

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Activity Relationships (QSAR)

QSRR and QSAR are computational modeling approaches that aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity or biological activity, respectively. nih.govdergipark.org.tr These models are invaluable tools in medicinal chemistry and drug discovery for predicting the properties of new, unsynthesized molecules. nih.gov

Development of Predictive Models for Chemical Reactivity

Predictive models for chemical reactivity often rely on the principles of Frontier Molecular Orbital (FMO) theory. wikipedia.org This theory posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). numberanalytics.comwikipedia.orglibretexts.org

The energies of the HOMO and LUMO, which can be calculated using quantum chemical methods like DFT, provide a measure of a molecule's ability to donate or accept electrons, respectively. numberanalytics.compku.edu.cn A smaller energy gap between the HOMO of the nucleophile and the LUMO of the electrophile generally indicates a more favorable interaction and a faster reaction rate. pku.edu.cn For this compound, understanding its FMOs can help predict its reactivity in various chemical transformations.

Other quantum chemical descriptors, such as electrostatic potential, atomic charges, and bond orders, can also be incorporated into QSRR models to provide a more comprehensive picture of chemical reactivity. These models can be used to predict reaction outcomes, rationalize reaction mechanisms, and design molecules with desired reactivity profiles. numberanalytics.com

Correlation of Molecular Descriptors with Experimental Data

The core of QSAR and QSRR modeling lies in finding a statistically significant correlation between calculated molecular descriptors and experimentally measured data. nih.govnih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. researchgate.net

A wide array of molecular descriptors can be calculated from the 2D or 3D structure of a molecule. biointerfaceresearch.com These can be broadly categorized as:

Constitutional descriptors: Based on the molecular formula (e.g., molecular weight, number of atoms). nih.gov

Topological descriptors: Based on the 2D connectivity of atoms (e.g., branching indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume). nih.gov

Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges). dergipark.org.trnih.gov

Physicochemical descriptors: Related to properties like lipophilicity (logP) and polarizability. dergipark.org.tr

Once a set of descriptors is calculated for a series of compounds with known activities (the training set), statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a QSAR/QSRR model. nih.govresearchgate.net The predictive power of the model is then evaluated using an independent set of compounds (the test set). nih.gov A robust and validated QSAR model can then be used to predict the activity of novel compounds, thereby prioritizing synthetic efforts and accelerating the discovery process. nih.gov

Reactivity and Advanced Derivatization Strategies of 3 Hydrazinylbenzamide

Reaction Mechanisms Involving the Hydrazinyl Group

The hydrazinyl group (-NHNH₂) is a key functional group that imparts significant reactivity to the 3-hydrazinylbenzamide molecule.

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

Arylhydrazines, such as this compound, are recognized as ambident nucleophiles, meaning they have two potential nucleophilic sites within the hydrazinyl group. nih.gov The two nitrogen atoms, designated as α (adjacent to the aryl ring) and β (terminal), both possess lone pairs of electrons. Generally, the β-nitrogen is more nucleophilic due to reduced steric hindrance and electronic effects from the aryl ring, which can decrease the nucleophilicity of the α-nitrogen. nih.gov

Condensation Reactions Leading to Imines and Hydrazones

A hallmark reaction of this compound is its condensation with aldehydes and ketones to form hydrazones. smolecule.com This reaction is a type of nucleophilic addition-elimination. chemguide.co.uk The nucleophilic hydrazinyl group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. uomustansiriyah.edu.iqvanderbilt.edu This is followed by the elimination of a water molecule, resulting in the formation of a stable carbon-nitrogen double bond (C=N), characteristic of hydrazones. chemguide.co.ukminarjournal.comlibretexts.org

These reactions are often catalyzed by acid and the pH must be carefully controlled for optimal results. libretexts.org The resulting hydrazone derivatives are frequently crystalline solids, which makes them useful for the characterization and identification of the original carbonyl compounds. libretexts.org This reactivity makes hydrazines valuable intermediates in the synthesis of a wide array of heterocyclic compounds. minarjournal.com

Table 1: Examples of Hydrazone Formation from Hydrazides and Carbonyl Compounds

| Hydrazide/Hydrazine Reactant | Carbonyl Reactant | Product Type | Reference |

|---|---|---|---|

| Cyanoacetyl hydrazine | 3-Acetylpyridine | Hydrazide-hydrazone derivative | nih.gov |

| N-(4-(hydrazinylsulfonyl)phenyl)acetamide | Various aromatic aldehydes | Sulfonyl hydrazone derivatives | |

| Hydrazide derivatives | Various aldehydes | Hydrazide-hydrazone derivatives | nih.gov |

Oxidation-Reduction Potentials and Associated Transformations

The hydrazinyl group in arylhydrazines can undergo electrochemical oxidation. nih.govorganic-chemistry.orgacs.org This process is central to various synthetic transformations, such as in palladium-catalyzed oxidative carbonylations where arylhydrazines act as aryl donors. nih.govorganic-chemistry.org Cyclic voltammetry studies can be used to rationalize the mechanisms of these electrochemical reactions, which often involve a Pd(0)/Pd(II) catalytic cycle. nih.govacs.org

Advanced Derivatization for Enhanced Synthetic Utility

The strategic modification of this compound allows for the creation of new molecules with enhanced synthetic applications.

Regioselective and Chemoselective Derivatization Approaches

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over others in a molecule. wikipedia.orglibretexts.orgnih.gov In this compound, the hydrazinyl and benzamide (B126) groups present different reactivities. The hydrazinyl group is generally a stronger nucleophile than the amide group, allowing for selective reactions. For example, in condensation reactions with carbonyls, the hydrazinyl group reacts preferentially, leaving the amide group untouched. smolecule.com

Regioselectivity, the preference for reaction at one position over another, is also crucial. mdpi.com Within the hydrazinyl group, the terminal β-nitrogen is often more reactive than the α-nitrogen due to steric and electronic factors. nih.gov This inherent difference can be exploited to achieve regioselective derivatization at the β-nitrogen. However, the reaction conditions and the nature of the electrophile can alter this selectivity, sometimes leading to mixtures of products derived from attack at both nitrogen atoms. nih.gov

Formation of Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding. mdpi.comnih.gov The this compound molecule contains multiple hydrogen bond donors (-NH and -NH₂) and acceptors (C=O and nitrogen atoms), making it an excellent building block for creating complex supramolecular structures. savemyexams.comlibretexts.org

These hydrogen bonds can link molecules together to form well-defined one-, two-, or three-dimensional networks. nih.govmdpi.comresearchgate.net The specific arrangement of molecules in the crystal lattice, known as the crystal packing, is determined by these intermolecular forces. nih.gov Techniques like X-ray diffraction are used to determine these three-dimensional structures, revealing details about hydrogen bond distances and angles that define the supramolecular assembly. uci.edurcsb.org The ability to form such ordered structures is a key aspect of crystal engineering and the design of new materials. mdpi.combeilstein-journals.org

Design and Synthesis of Metal Complexes Incorporating Hydrazinylbenzamide Ligands

The hydrazinyl functional group of this compound is a versatile building block for the construction of polydentate ligands, which are crucial in coordination chemistry. The primary strategy involves the condensation reaction between the terminal nitrogen of the hydrazine moiety and a carbonyl group (from an aldehyde or ketone) to form a hydrazone Schiff base. This reaction extends the molecular framework and introduces an imine (-C=N-) group, which, along with other donor atoms in the molecule, can coordinate with metal ions.

The resulting Schiff base ligands, derived from precursors like this compound, are capable of forming stable complexes with a variety of transition metals. jptcp.comjmchemsci.comxiahepublishing.com The design of these complexes is guided by the desire to create specific coordination geometries (e.g., octahedral, tetrahedral) and to modulate the electronic and steric properties of the metal center. jmchemsci.comchemistryjournal.netresearchgate.net The benzamide portion of the original molecule can influence the ligand's electronic properties and provides sites for hydrogen bonding, while the choice of the carbonyl compound used for condensation determines the denticity and chelating ability of the final ligand.

The synthesis of these metal complexes is typically a straightforward process. It involves the reaction of the pre-synthesized hydrazone ligand with a suitable metal salt (e.g., chlorides, nitrates) in a solvent like methanol (B129727) or ethanol (B145695), often under reflux. jptcp.comchemistryjournal.net The resulting metal complexes precipitate from the solution and can be isolated and purified.

Characterization of these complexes is performed using a suite of analytical techniques to confirm the coordination of the ligand to the metal ion. Infrared (IR) spectroscopy is used to observe shifts in the vibrational frequencies of key functional groups, such as the azomethine (C=N) and amide (C=O) groups, upon coordination to the metal. jmchemsci.comresearchgate.net The appearance of new bands at lower frequencies is indicative of the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. jptcp.com Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy further elucidate the structure and electronic environment of the complexes. jmchemsci.com While this is a well-established methodology for hydrazines, specific examples detailing the synthesis and characterization of metal complexes derived directly from this compound are not prominent in the surveyed literature. However, the general principles are widely applicable.

Table 1: General Characterization Data for Hydrazone Schiff Base Metal Complexes

| Technique | Observation | Implication |

|---|---|---|

| FT-IR | Shift in ν(C=N) and ν(C=O) bands to lower or higher frequencies. | Coordination of the azomethine nitrogen and carbonyl oxygen to the metal center. jmchemsci.com |

| Appearance of new bands in the far-IR region (e.g., 400-600 cm⁻¹). | Formation of new Metal-Nitrogen (M-N) and Metal-Oxygen (M-O) bonds. jptcp.com | |

| UV-Vis | Shift in π→π* and n→π* transitions compared to the free ligand. | Ligand-to-metal charge transfer (LMCT) and coordination. jmchemsci.com |

| Appearance of d-d transition bands in the visible region. | Confirms the coordination geometry of the complex (e.g., octahedral, tetrahedral). jmchemsci.com | |

| ¹H-NMR | Downfield or upfield shift of protons near coordination sites. | Confirms the binding sites of the ligand to the metal. jmchemsci.com |

| Molar Conductivity | Low values in non-aqueous solvents. | Indicates a non-electrolytic nature, suggesting anions are inside the coordination sphere. researchgate.net |

| Magnetic Susceptibility | Measurement of magnetic moment. | Helps determine the geometry and the number of unpaired electrons in the complex. jmchemsci.com |

Role of this compound as a Precursor in Organic Synthesis

The dual functionality of this compound, possessing both a nucleophilic hydrazine group and a benzamide moiety, makes it a valuable precursor in the synthesis of more complex organic molecules, particularly those with pharmaceutical relevance.

Synthesis of Therapeutically Relevant Compounds (e.g., COX-2 Inhibitors, Antibiotics)

Cyclooxygenase-2 (COX-2) Inhibitors

Selective COX-2 inhibitors are an important class of non-steroidal anti-inflammatory drugs (NSAIDs) that reduce inflammation and pain. nih.gov A common structural motif for many COX-2 inhibitors, such as Celecoxib, is a 1,5-diarylpyrazole scaffold. brieflands.com The synthesis of this core structure classically involves the condensation of a substituted phenylhydrazine (B124118) with a 1,3-dicarbonyl compound. The selectivity for COX-2 over COX-1 is often attributed to the presence of a sulfonamide (SO₂NH₂) or a similar group on one of the phenyl rings, which can fit into a specific side pocket of the COX-2 enzyme active site. brieflands.comwikipedia.org While phenylhydrazine derivatives are key to this synthesis, the literature predominantly cites the use of para-substituted phenylhydrazines (e.g., 4-hydrazinylbenzenesulfonamide) as the starting material for commercial COX-2 inhibitors. The use of this compound for this specific application is not widely documented.

Antibiotics

This compound has been identified as a key fragment in the development of novel antibiotics targeting UDP-N-acetylenolpyruvylglucosamine reductase (MurB). nih.gov This enzyme is essential for the biosynthesis of the bacterial cell wall, making it an attractive target for new antibacterial agents, especially against resistant pathogens like Pseudomonas aeruginosa. nih.govnih.gov

In a fragment-based drug discovery approach, this compound hydrochloride was synthesized from 3-aminobenzamide (B1265367) and identified as a fragment that binds to the active site of the MurB enzyme from P. aeruginosa. nih.gov This discovery serves as a starting point for the design of more potent, optimized inhibitors. The development process involves chemically modifying the initial fragment to improve its binding affinity and antibacterial activity. Research has focused on modifying the phenyl ring of the this compound scaffold to enhance interactions within the enzyme's binding pocket.

Table 2: Research Findings on this compound in Antibiotic Development

| Compound/Fragment | Target Enzyme | Target Organism | Synthesis Note | Key Finding | Reference |

|---|---|---|---|---|---|

| This compound hydrochloride (Fragment S31) | MurB (UDP-N-acetylenolpyruvylglucosamine reductase) | Pseudomonas aeruginosa | Synthesized from 3-aminobenzamide. | Identified as a fragment hit that binds in the catalytic pocket of MurB. | nih.gov |

Precursor for Diverse Heterocyclic Scaffolds

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and bioactive molecules. csic.es The hydrazine group of this compound is a powerful tool for constructing these rings through cyclization reactions where it acts as a N-N binucleophile.

The most prominent example of this reactivity is the Knorr pyrazole (B372694) synthesis and related reactions. In this method, a hydrazine derivative reacts with a compound containing two electrophilic centers in a 1,3-relationship, most commonly a 1,3-dicarbonyl compound, to form a five-membered pyrazole ring. beilstein-journals.orgencyclopedia.pub The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

By reacting this compound with various 1,3-bielectrophiles, a diverse library of 1-(3-carbamoylphenyl)pyrazoles can be generated. The specific substituents on the resulting pyrazole ring are determined by the choice of the dicarbonyl component. This strategy provides a direct route to functionalized heterocyclic scaffolds that can be further elaborated in drug discovery programs.

Table 3: Potential Heterocyclic Scaffolds from this compound

| Reagent Type | Example Reagent | Resulting Heterocyclic Scaffold |

|---|---|---|

| 1,3-Diketone | Acetylacetone | 1-(3-Carbamoylphenyl)-3,5-dimethylpyrazole |

| β-Ketoester | Ethyl acetoacetate | 1-(3-Carbamoylphenyl)-3-methyl-5-pyrazolone |

| α,β-Unsaturated Ketone | Chalcone | 1-(3-Carbamoylphenyl)-3,5-diphenyl-2-pyrazoline |

| α,β-Unsaturated Nitrile | Malononitrile derivatives | 5-Amino-1-(3-Carbamoylphenyl)pyrazoles |

Biological Interaction Mechanisms of Hydrazinylbenzamide and Its Derivatives in Vitro Studies

Enzyme Inhibition Mechanisms and Kinetics

The interaction of small molecules with enzymes is a cornerstone of drug discovery and development. The manner in which a compound, such as a 3-hydrazinylbenzamide derivative, inhibits an enzyme's activity can be categorized into several mechanisms, each with distinct kinetic profiles. These mechanisms—competitive, non-competitive, mixed, and uncompetitive inhibition—describe how the inhibitor interacts with the enzyme and the enzyme-substrate complex. ucl.ac.ukpatsnap.com

Competitive Inhibition Studies

In competitive inhibition, the inhibitor molecule directly competes with the substrate for binding to the enzyme's active site. patsnap.comdalalinstitute.com This implies that the inhibitor often shares structural similarities with the natural substrate. patsnap.com As a result, the inhibitor's binding prevents the substrate from accessing the active site. dalalinstitute.com A key characteristic of competitive inhibition is that its effect can be overcome by increasing the concentration of the substrate. ucl.ac.ukpatsnap.com While the maximum reaction rate (Vmax) remains unchanged, the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax, increases in the presence of a competitive inhibitor. ucl.ac.uk

Studies on various compound classes have demonstrated this mechanism. For instance, certain hyaluronic acid alkylamide derivatives have been shown to act as competitive inhibitors of matrix metalloproteinases (MMPs) like MMP-3 and MMP-13. Similarly, some hydrazone derivatives have been identified as competitive inhibitors of monoamine oxidase A (hMAO-A). mdpi.com In the context of tyrosinase inhibition, kojic acid and its derivatives are known to act as competitive inhibitors, preventing the binding of L-tyrosine. mdpi.com Pharmaceutical research often focuses on synthesizing drugs that competitively inhibit metabolic processes in target cells, such as cancer cells or bacteria. nih.gov

Non-Competitive and Mixed Inhibition Mechanisms

Non-competitive inhibition occurs when an inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. patsnap.com This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. patsnap.comuniroma1.it A defining feature of pure non-competitive inhibition is that the inhibitor has an equal affinity for both the free enzyme and the enzyme-substrate complex. uniroma1.itpearson.com Consequently, the Vmax is lowered, but the Km remains unchanged. youtube.com

Mixed inhibition is a more general case where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. youtube.comwikipedia.org This type of inhibition is termed "mixed" because it combines features of both competitive and uncompetitive inhibition. wikipedia.org The binding of a mixed inhibitor affects both the Vmax and the Km. patsnap.com Depending on whether the inhibitor has a higher affinity for the free enzyme or the enzyme-substrate complex, the apparent Km may increase or decrease. wikipedia.org Many inhibitors that bind to allosteric sites are, in fact, mixed inhibitors rather than purely non-competitive ones. wikipedia.org For example, the inhibition of the enzyme lactate (B86563) dehydrogenase by oxamate (B1226882) is a case of mixed inhibition. patsnap.com

From a mechanistic standpoint, mixed inhibition can arise in various scenarios, including in multi-substrate reactions where a competitive inhibitor for one substrate can appear as a mixed inhibitor when the concentration of the other substrate is varied. nih.govbiorxiv.org Statistical analysis of published inhibition data reveals that the competitive component is often more dominant than the uncompetitive one in mixed inhibition cases. biorxiv.orgresearchgate.net

Uncompetitive Inhibition Mechanisms

Uncompetitive inhibition is a less common but important mechanism where the inhibitor binds exclusively to the enzyme-substrate (ES) complex. wikipedia.orglibretexts.org This type of inhibition is notable because the inhibitor does not interact with the free enzyme. The binding of the uncompetitive inhibitor to the ES complex forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the formation of the product. libretexts.org

A key characteristic of uncompetitive inhibition is that it reduces both the Vmax and the Km, often in the same proportion, leading to parallel lines on a Lineweaver-Burk plot. wikipedia.org This mechanism is particularly effective at high substrate concentrations, as the formation of the ES complex is a prerequisite for inhibitor binding. wikipedia.org

Examples of uncompetitive inhibition have been observed in various biological systems. For instance, some human alkaline phosphatases, which are over-expressed in certain cancers, are uncompetitively inhibited by amino acids like leucine (B10760876) and phenylalanine. wikipedia.org The serotonin (B10506) transporter (SERT) can be uncompetitively inhibited by certain compounds that preferentially bind to the inward-facing conformation of the transporter when it is bound to K+. nih.gov Another example involves the inhibition of N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptors in the brain. wikipedia.org

Investigation of Specific Enzyme Targets (e.g., Soluble Epoxide Hydrolase, Carbonic Anhydrase)

Soluble Epoxide Hydrolase (sEH):

Soluble epoxide hydrolase (sEH) is an enzyme that plays a significant role in metabolizing epoxyeicosatrienoic acids (EETs), which are signaling molecules with anti-inflammatory and vasodilatory properties. nih.govnih.gov By hydrolyzing EETs to their less active dihydroxyeicosatrienoic acids (DHETs), sEH reduces the beneficial effects of EETs. nih.gov Consequently, inhibiting sEH is a therapeutic strategy for various conditions, including cardiovascular diseases and neuroinflammation. nih.govnih.gov

Numerous sEH inhibitors have been developed, many of which are urea-based compounds. nih.govfrontiersin.org For example, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (B33335) (TPPU) is a potent and selective sEH inhibitor that has shown neuroprotective effects in models of ischemic stroke. frontiersin.org Another example is 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), a selective sEH inhibitor that can ameliorate olfactory dysfunction following ischemic brain injury by reducing neuroinflammation. nih.gov The inhibitory potency of these compounds is often high, with IC50 values in the nanomolar range for human sEH.

Carbonic Anhydrase (CA):

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. wikipedia.org They are involved in numerous physiological processes, including pH regulation, fluid secretion, and bone resorption. nih.govnih.gov CA inhibitors are used clinically as diuretics, anti-glaucoma agents, and antiepileptics. wikipedia.orgdrugs.com

Different isoforms of CA exist, and their inhibition is a target for treating various diseases. nih.gov For instance, the overexpression of CA IX and CA XII is associated with tumor proliferation, making them targets for anticancer drugs. nih.gov In the eye, CA inhibitors reduce the production of aqueous humor, thereby lowering intraocular pressure in glaucoma patients. nih.govtheeyedepot.com

Hydrazide-sulfonamide hybrids are a class of compounds that have been investigated as CA inhibitors. nih.gov For example, certain phenyl-substituted acyl hydrazide derivatives have shown inhibitory activity against CA II, CA IX, and CA XII. nih.gov One such inhibitor, referred to as Carbonic anhydrase inhibitor 3, has been shown to reduce intraocular pressure in animal models of glaucoma. medchemexpress.com

Molecular Docking and Binding Affinity Analysis

Computational Prediction of Binding Modes and Energies with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. hilarispublisher.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov Docking algorithms explore various possible binding poses of a ligand within a protein's active site and then use a scoring function to estimate the binding affinity for each pose. hilarispublisher.commdpi.com The goal is to identify the binding mode with the most favorable (lowest) binding energy. dlshsi.edu.ph

The accuracy of docking predictions can be influenced by several factors, including the quality of the protein structure used and the sophistication of the scoring function. nih.gov These scoring functions typically account for various types of interactions, such as hydrogen bonds, ionic interactions, and van der Waals forces. mdpi.com For example, molecular docking studies on hydrazone derivatives targeting monoamine oxidase (MAO) enzymes have revealed strong interactions between the most active compounds and the enzyme's active site. mdpi.com Similarly, docking has been used to study the binding of hydrazide-sulfonamide hybrids to carbonic anhydrase isozymes, with the results often correlating well with experimental inhibition data. nih.gov

Binding affinity, often expressed as a dissociation constant (Kd) or an inhibition constant (Ki), is a measure of the strength of the interaction between a ligand and its target protein. mdpi.comduke.edu While docking scores provide an estimate of binding energy, more rigorous computational methods like Molecular Dynamics (MD) simulations can offer a more dynamic and detailed view of the protein-ligand interaction. hilarispublisher.com The binding affinity is determined by both the association and dissociation rates of the ligand. mdpi.comduke.edu Computational approaches, including machine learning and artificial intelligence, are increasingly being used to predict binding affinities with greater accuracy. hilarispublisher.com

Below is a table summarizing representative binding energy data from molecular docking studies of various inhibitors against their respective protein targets.

| Compound Class | Target Protein | Representative Compound | Binding Energy (kcal/mol) |

| Hydrazone Derivatives | Monoamine Oxidase A (hMAO-A) | Compound 2b mdpi.com | - |

| Hydrazide-Sulfonamide Hybrids | Carbonic Anhydrase IX (hCA IX) | Compound 32 nih.gov | - |

| Hydrazide-Sulfonamide Hybrids | Carbonic Anhydrase XII (hCA XII) | Compound 36 nih.gov | - |

| Kojic Acid Derivatives | Tyrosinase | Derivative D2 mdpi.com | -18.07 |

| Kojic Acid Derivatives | Tyrosinase | Derivative D5 mdpi.com | -18.13 |

| Kojic Acid Derivatives | Tyrosinase | Derivative D6 mdpi.com | -17.65 |

| Plant Alkaloid Derivatives | Beta-secretase 1 | 8-(1-fluoro-2-methylpropan-2-yl)-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclononadecane-5,15,18-trione biomedpharmajournal.org | - |

| Plant Alkaloid Derivatives | Cholinesterase | 8-(1-fluoro-2-methylpropan-2-yl)-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclononadecane-5,15,18-trione biomedpharmajournal.org | - |

| Plant Alkaloid Derivatives | Tau Protein kinase | 8-(1-fluoro-2-methylpropan-2-yl)-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclononadecane-5,15,18-trione biomedpharmajournal.org | - |

| Tea Polyphenols | SARS-CoV-2 nsp10-nsp16 | Theaflavin nih.gov | -11.8 |

| Tea Polyphenols | SARS-CoV-2 nsp10-nsp16 | Catechin nih.gov | -9.2 |

| Natural Compounds | SARS-CoV-2 nsp10-nsp16 | Ursolic acid nih.gov | -8.5 |

Note: A more negative binding energy generally indicates a stronger predicted interaction.

Analysis of Ligand-Protein Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The biological activity of a compound is fundamentally dictated by its interaction with protein targets. For hydrazinylbenzamide derivatives, understanding these interactions is key to deciphering their mechanism of action. Techniques such as molecular docking, X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy are employed to visualize and analyze how these ligands fit into the binding sites of proteins. researchgate.netuni-leipzig.de

These studies reveal the specific non-covalent forces that govern the binding affinity and selectivity. Key interactions include:

Hydrogen Bonding: The hydrazinyl (-NHNH2) and amide (-CONH2) groups of the hydrazinylbenzamide scaffold are potent hydrogen bond donors and acceptors. These groups can form crucial hydrogen bonds with amino acid residues like aspartate, glutamate, serine, and threonine in a protein's active site, anchoring the ligand in a specific orientation. researchgate.net

Hydrophobic Interactions: The benzene (B151609) ring of the benzamide (B126) moiety provides a hydrophobic surface that can interact with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine within the protein's binding pocket. researchgate.net These interactions are vital for securing the ligand within the target site.

Pi-Pi Stacking: The aromatic ring can also engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, further stabilizing the ligand-protein complex. researchgate.net

Advanced analytical methods like hydrogen/deuterium exchange mass spectrometry (HDX-MS) can provide dynamic information, identifying which parts of a protein become protected from solvent exchange upon ligand binding, thereby mapping the interaction site and revealing any conformational changes in the protein. nih.gov

Virtual Screening of Compound Libraries for Potential Biological Activity

Virtual screening is a computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. muni.czpensoft.net This method is instrumental in the early stages of drug discovery for identifying promising derivatives of a lead compound like this compound. The process can be broadly categorized into two approaches:

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of other molecules that are known to be active. It uses the principle that structurally similar compounds are likely to have similar biological activities. muni.czpensoft.net A library of compounds is screened to find those with structural or pharmacophoric similarity to a known active template. A pharmacophore is a model defining the essential 3D arrangement of functional groups responsible for a drug's biological activity. muni.cz

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the protein target is known, SBVS can be used. This involves molecular docking, where computer algorithms predict how each compound in a library will bind to the protein's active site. pensoft.netmdpi.com The compounds are then ranked based on a scoring function that estimates their binding affinity. For instance, in a study searching for new leishmanicidal agents, a virtual screening of the ZINC15 database was performed to identify benzimidazole (B57391) derivatives that could bind to the triosephosphate isomerase enzyme of Leishmania mexicana. mdpi.comnih.gov This process yielded 175 potential molecules with favorable docking scores. mdpi.comnih.gov

These in silico methods significantly reduce the time and cost associated with initial drug screening by prioritizing a smaller, more promising set of compounds for subsequent in vitro testing. muni.cz

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov For hydrazinylbenzamide derivatives, SAR analysis involves synthesizing a series of related compounds and evaluating how systematic changes in their structure affect their potency and selectivity. nih.govnih.gov

The core structure of this compound offers several positions where chemical modifications can be made:

The Benzene Ring: Substituents can be added to the aromatic ring to alter its electronic properties (electron-donating or electron-withdrawing) and steric profile. For example, studies on benzimidazole derivatives have shown that substituting the ring with electronegative groups can enhance inhibitory activity against certain enzymes. nih.gov

The Hydrazinyl Group: The reactivity and binding properties of the molecule can be modulated by creating hydrazone derivatives through reaction with various aldehydes or ketones.

The Amide Group: The hydrogen atoms on the amide nitrogen can be substituted, potentially influencing solubility and hydrogen bonding capacity.

By correlating these structural modifications with the results of biological assays, researchers can build an SAR model. researchgate.netresearchgate.net This model helps in designing more potent and specific inhibitors. For example, an SAR study on a series of STAT3 inhibitors based on a different scaffold found that modifying the core structure could shift the mode of action from inhibiting protein dimerization to blocking DNA binding. ucl.ac.uk This highlights how SAR studies guide the rational design of compounds with desired biological effects. ucl.ac.ukmdpi.com

Investigation of Other In Vitro Biological Activities

Beyond specific enzyme inhibition, the broader biological effects of hydrazinylbenzamide derivatives are assessed through various in vitro assays.

Many compounds containing hydrazone moieties exhibit significant antioxidant properties, which is the ability to neutralize harmful free radicals in the body. nih.gov The antioxidant potential of this compound derivatives can be evaluated using several standard in vitro assays: nih.govresearchgate.net

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common and rapid method where the ability of the compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation.

Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the compound's ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.com

Research on novel trimesic hydrazone derivatives demonstrated that the type and position of substituents on the phenyl rings significantly influenced antioxidant activity. nih.gov Some derivatives showed stronger radical scavenging activity than the standard antioxidant, ascorbic acid. nih.gov

Table 1: In Vitro Antioxidant Activity of Selected Hydrazone Derivatives (IC₅₀ in µg/mL)

| Compound | DPPH Assay IC₅₀ (µg/mL) | ABTS Assay IC₅₀ (µg/mL) |

| 3g (ortho-Chloro substitution) | 0.6 | 27 |

| 3i (Methoxy and dimethyl substitution) | 0.12 | 29 |

| 3a (Thiophene ring) | 14.0 | 28 |

| 3f (Trimethoxy substitution) | 17.0 | 23 |

| Ascorbic Acid (Standard) | 1.3 | <13 |

Data sourced from a study on trimesic hydrazone derivatives, illustrating the potential range of antioxidant activity for related compounds. nih.gov A lower IC₅₀ value indicates stronger antioxidant activity.

To understand how a compound affects cellular behavior and pathways, researchers use in vitro cellular models. These models can range from simple monolayer cell cultures to more complex three-dimensional (3D) cultures like spheroids, which better mimic the in vivo environment. nih.gov

By treating cancer cell lines, for example, with hydrazinylbenzamide derivatives, scientists can investigate various cellular outcomes:

Cell Viability and Proliferation: Assays are used to determine the concentration at which the compound inhibits cell growth or induces cell death.

Apoptosis Induction: Researchers can measure the activation of key proteins in the programmed cell death pathway, such as caspases.

Pathway Analysis: Techniques like Western blotting or qPCR can reveal if the compound alters the expression or activity of specific proteins involved in signaling pathways, such as those controlling cell survival or inflammation. researchgate.net

Advanced Analytical Methods for Hydrazinylbenzamide Research and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating components from a mixture. measurlabs.com For a compound like 3-Hydrazinylbenzamide, both liquid and gas chromatography can be considered, with the choice depending on the sample matrix and analytical goals.

High-Performance Liquid Chromatography (HPLC) is a dominant technique for the analysis of pharmaceutical compounds due to its high selectivity and sensitivity. rjlbpcs.com Developing a robust HPLC method for this compound requires a systematic approach to optimize various chromatographic parameters to achieve adequate separation from impurities and other matrix components. americanpharmaceuticalreview.comresearchgate.net

The process of method development generally involves:

Understanding Physicochemical Properties : The chemical structure of this compound, which includes a polar hydrazinyl group and a benzamide (B126) moiety, suggests it is a polar molecule. This polarity is a critical factor in selecting the appropriate stationary and mobile phases. rjlbpcs.com

Column Selection : For polar analytes, reversed-phase HPLC is a common starting point. A C18 or C8 column is often chosen for its versatility. The specific choice depends on the desired retention and selectivity. americanpharmaceuticalreview.com

Mobile Phase Optimization : The mobile phase typically consists of a mixture of water (often with a buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The ratio of these solvents is adjusted in a gradient or isocratic elution to achieve the desired retention time and peak shape for this compound. scielo.br Given the presence of the basic hydrazinyl group, controlling the pH of the mobile phase is crucial to ensure consistent ionization state and reproducible chromatography.

Detector Selection : The aromatic ring in this compound contains a chromophore, making it suitable for detection by a Diode Array Detector (DAD) or a standard UV detector. scielo.br

Method Validation : Once optimized, the method must be validated according to established guidelines to ensure its accuracy, precision, linearity, specificity, and sensitivity (Limit of Detection, LOD, and Limit of Quantitation, LOQ). europa.euctgb.nltransharmreduction.org

A typical starting point for an HPLC method for this compound could involve the parameters outlined in the table below.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Good retention for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent ionization in positive ion mode MS. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |

| Elution Mode | Gradient | Effective for separating compounds with different polarities, including potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. americanpharmaceuticalreview.com |

| Detector | DAD/UV at ~254 nm | The benzene (B151609) ring allows for strong UV absorbance. |

| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |

Gas Chromatography (GC) is a powerful separation technique, but its application is limited to analytes that are volatile and thermally stable. ijair.orgresearchgate.net this compound, with its polar functional groups (amide and hydrazine) and relatively high molecular weight, is not inherently volatile. Direct analysis by GC would likely lead to poor chromatographic performance or thermal degradation in the injector port. scirp.org

For GC analysis to be feasible, a derivatization step is typically required. mdpi.com This process converts the polar N-H groups into less polar, more volatile moieties. A common approach is trimethylsilylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. mdpi.com

Potential applications, following derivatization, could include:

Purity Testing : To detect volatile or semi-volatile impurities in the drug substance.

Metabolite Analysis : In specific research contexts where metabolites are also made amenable to GC analysis through derivatization.

The use of GC is less common than HPLC for compounds of this nature due to the extra sample preparation step (derivatization) and the widespread applicability of LC-MS. scirp.org

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

Mass Spectrometry (MS) for Identification and Trace Analysis